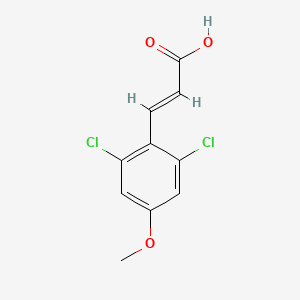
2,6-Dichloro-4-methoxycinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methoxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-methoxybenzaldehyde.
Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine or pyridine, to form the corresponding cinnamic acid derivative.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: 2,6-Dichloro-4-methoxycinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid using hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Formation of 2,6-dichloro-4-hydroxycinnamic acid.
Reduction Products: Formation of 2,6-dichloro-4-methoxyhydrocinnamic acid.
科学研究应用
2,6-Dichloro-4-methoxycinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dichloro-4-methoxycinnamic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets: Potential targets include enzymes involved in metabolic pathways or proteins associated with disease states.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
相似化合物的比较
2,6-Dichloro-4-methoxycinnamic acid can be compared with other cinnamic acid derivatives:
2,4-Dichloro-4-methoxycinnamic Acid: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.
4-Methoxycinnamic Acid: Lacks chlorine atoms, resulting in different chemical properties and applications.
2,6-Dichlorocinnamic Acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: The presence of both chlorine atoms and a methoxy group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities not observed in other derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
属性
分子式 |
C10H8Cl2O3 |
|---|---|
分子量 |
247.07 g/mol |
IUPAC 名称 |
(E)-3-(2,6-dichloro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI 键 |
MUXHHKUVHHNNIX-NSCUHMNNSA-N |
手性 SMILES |
COC1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl |
规范 SMILES |
COC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


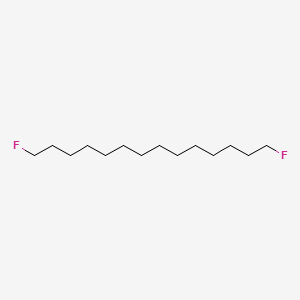
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
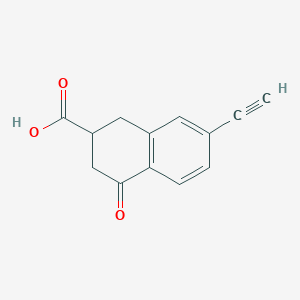

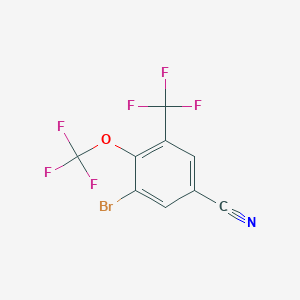
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
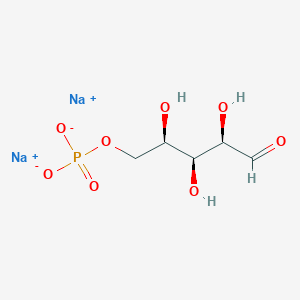
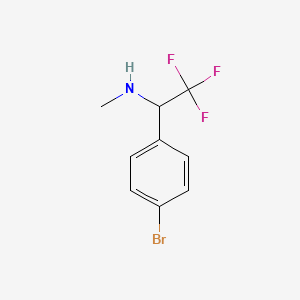

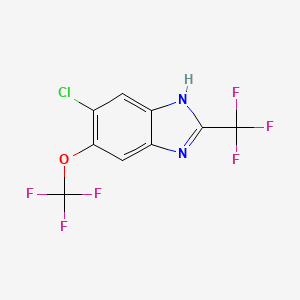
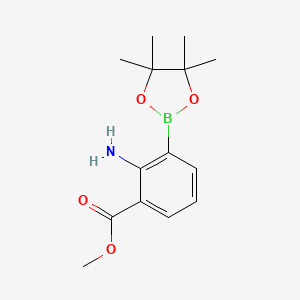

![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
